2-Nitroresorcinol 2-Nitroresorcinol
Brand Name: Vulcanchem
CAS No.: 601-89-8
VCID: VC21078132
InChI: InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H
SMILES: C1=CC(=C(C(=C1)O)[N+](=O)[O-])O
Molecular Formula: C6H5NO4
Molecular Weight: 155.11 g/mol

2-Nitroresorcinol

CAS No.: 601-89-8

Cat. No.: VC21078132

Molecular Formula: C6H5NO4

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

2-Nitroresorcinol - 601-89-8

Specification

CAS No. 601-89-8
Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
IUPAC Name 2-nitrobenzene-1,3-diol
Standard InChI InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H
Standard InChI Key ZLCPKMIJYMHZMJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)[N+](=O)[O-])O
Canonical SMILES C1=CC(=C(C(=C1)O)[N+](=O)[O-])O
Melting Point 82.0 °C

Introduction

Chemical Identity and Structure

2-Nitroresorcinol is a nitro derivative of resorcinol (1,3-benzenediol), with the nitro group positioned at the 2-position between the two hydroxyl groups. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns.

Chemical Identifiers

The compound is characterized by the following identifiers:

ParameterValue
CAS Number601-89-8
Molecular FormulaC₆H₅NO₄
Molecular Weight155.11 g/mol
IUPAC Name2-nitrobenzene-1,3-diol
InChI KeyZLCPKMIJYMHZMJ-UHFFFAOYSA-N
Synonyms2-Nitro-1,3-benzenediol, 1,3-Dihydroxy-2-nitrobenzene, 2-Nitroresorcinol, Resorcinol 2-nitro, 2,6-Dihydroxynitrobenzene

Table 1: Chemical identifiers of 2-Nitroresorcinol

Physical and Chemical Properties

2-Nitroresorcinol possesses distinctive physical and chemical properties that are important for its applications and handling.

Physical Properties

The compound exists as an orange crystalline powder at room temperature with the following physical characteristics:

PropertyValue
Physical StateCrystalline Powder (solid at 20°C)
ColorOrange
Melting Point81-83°C (literature value)
Boiling Point234°C
Density1.5553 (rough estimate)
Refractive Index1.5423 (estimate)

Table 2: Physical properties of 2-Nitroresorcinol

Chemical Properties

The chemical reactivity of 2-Nitroresorcinol is influenced by both the hydroxyl groups and the nitro group:

PropertyValue
pKa4.88±0.10 (Predicted)
Water SolubilitySlightly soluble in water
Methanol SolubilityHigher solubility, almost transparent solution
pH Range for Color Change5.4-7.4 (yellow in acid, red in alkali)
Color Change Point (pT)6.2

Table 3: Chemical properties of 2-Nitroresorcinol

The presence of the nitro group between two hydroxyl groups creates an interesting electronic environment. The compound is known for displaying intramolecular hydrogen bonding, making it an excellent subject for studying this phenomenon .

Synthesis Methods

Several approaches exist for synthesizing 2-Nitroresorcinol, with varying yields and environmental considerations.

Traditional Synthesis Routes

The traditional synthesis of 2-Nitroresorcinol typically employs resorcinol as the starting material. Two main approaches are commonly used:

  • Direct nitration using mixed acids (nitric acid and sulfuric acid mixture), which generally produces low yields (approximately 10%) due to the high reactivity of the phenolic hydroxyl groups leading to multiple by-products .

  • Protection-based synthesis involving initial sulfonation of resorcinol at the 4,6-positions, followed by nitration with mixed acids, and subsequent removal of the sulfonic groups through steam distillation. This method typically yields 20-30% of the desired product .

Improved Synthesis Methods

Recent advancements have focused on improving the yield and environmental profile of 2-Nitroresorcinol synthesis:

Silica Gel-Assisted Synthesis

A patented method utilizes silica gel as an assistant dehydrant to promote sulfonation and mixed acid nitration of resorcinol:

ParameterConditions
Reactants Ratio10 parts resorcinol: 3-7 parts 98% sulfuric acid: 6-10 parts 65% nitric acid
Temperature ControlIce-water bath cooling to below 5°C during nitration
Dehydrating AgentSilica gel (0.25-1.0g per 5.0g resorcinol)
Yield35-44% (significant improvement over traditional methods)

Table 4: Parameters for silica gel-assisted synthesis of 2-Nitroresorcinol

This method takes advantage of silica gel's excellent water-absorbing properties (surface area up to 700m²/g) to remove water formed during the reaction, which otherwise inhibits the formation of nitryl cations (NO₂⁺) necessary for nitration .

Selective Nitrosation Method

Another approach involves:

  • Nitrosation of resorcinol using sodium nitrite in anhydrous propionic acid

  • Subsequent oxidation of the 2-nitroso product to the corresponding 2-nitro compound using nitric acid

This method offers high regioselectivity with the nitrosation occurring predominantly at the 2-position, though water in the medium can lead to competitive attack at the 4-position .

Green Chemistry Approach

A more environmentally friendly synthesis has been reported using:

ReactantsConditionsYield
Resorcinol (1 mmol) in phosphate buffer (pH 7)Room temperature, Fe-Al-MCM-41 molecular sieve catalyst27.4% (2-nitroresorcinol) + 23.5% (4-nitroresorcinol)
Sodium nitrite (60 mmol)Reaction time: 80 minutesTotal yield: 50.9%
Hydrogen peroxide (4 mmol)

Table 5: Green chemistry approach for 2-nitroresorcinol synthesis

Applications and Uses

2-Nitroresorcinol has diverse applications across multiple industries:

Chemical Indicator

Due to its color-changing properties (yellow in acidic conditions, red in alkaline conditions) with a pH transition range of 5.4-7.4 and pK near the isoelectric point (pI=7.0), 2-nitroresorcinol serves as an effective acid-base indicator .

Textile and Hair Dye Industry

The compound and its salts function as:

  • Coupling agents for the synthesis of oxidative hair coloration agents

  • Components in acid azo-dyes for polyester, silk, and blended fiber textiles

Photographic Applications

The stability provided by the phenolic hydroxyl groups makes 2-nitroresorcinol valuable as a stabilizer in chromophotographic developers .

Pharmaceutical and Chemical Synthesis

2-Nitroresorcinol serves as an important starting material for:

  • Preparation of 4-Hydroxy-2-benzoxazolone (HBOA)

  • Synthesis of crown ethers containing π-acceptor groups

  • Production of 2-Pyridione derivatives that function as HIV-1-mutation reverse transcriptase inhibitors

Research Applications

The compound is frequently used in research for:

  • Studying intramolecular hydrogen bonding

  • Demonstrating the directing effects of substituents in aromatic substitution reactions

  • As a model compound in green chemistry research

ParameterClassification
Signal WordWarning
Hazard StatementsH302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)

Table 6: GHS hazard information for 2-Nitroresorcinol

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